N-(3-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
Description
N-(3-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core linked to a thioacetamide moiety substituted with a 3-chlorophenyl group. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, inflammation, and microbial pathogens .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4OS/c21-15-7-4-8-16(11-15)23-19(26)13-27-20-18-12-17(14-5-2-1-3-6-14)24-25(18)10-9-22-20/h1-12H,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZAFDBSBYAUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolopyrazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyrazine ring system.
Introduction of the chlorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where a chlorophenyl halide reacts with a nucleophile.
Thioacetamide linkage formation: The final step involves the reaction of the pyrazolopyrazine intermediate with a thioacetamide derivative under suitable conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thioacetamide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1.1 Antiviral Activity
Research has indicated that compounds similar to N-(3-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide exhibit antiviral properties. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit viral replication, making them potential candidates for antiviral drug development. A study highlighted the efficacy of these compounds against various viral infections, demonstrating their therapeutic potential in treating conditions such as influenza and HIV .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. Pyrazolo[1,5-a]pyrimidine derivatives have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in several cancer types. For example, a study demonstrated that specific derivatives could significantly reduce the viability of breast cancer cells through targeted mechanisms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the thioacetamide moiety and the chlorophenyl group are essential for its biological activity. A detailed SAR analysis can help in modifying these groups to enhance potency and selectivity against specific biological targets.
| Structural Component | Effect on Activity |
|---|---|
| 3-Chlorophenyl Group | Enhances binding affinity to target enzymes |
| Thioacetamide Moiety | Increases solubility and bioavailability |
| Phenylpyrazolo Group | Contributes to anticancer activity |
Case Studies
3.1 Study on Antiviral Efficacy
A recent study evaluated various pyrazolo[1,5-a]pyrimidine derivatives, including this compound, against a panel of viruses. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting a mechanism involving the inhibition of viral entry or replication .
3.2 Investigation of Anticancer Effects
Another case study focused on the compound's effects on human breast cancer cell lines. The study reported that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it may interact with enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural homology with the target molecule, differing primarily in substituents on the phenyl ring or pyrazine core:
Key Observations :
- Solubility : Methylthio () and trifluoromethyl () substituents increase hydrophobicity, which may reduce aqueous solubility but improve membrane permeability .
- Activity : The trifluoromethyl analogue () exhibits moderate kinase inhibitory activity (IC₅₀ = 37.02 µM), suggesting that bulkier substituents on the pyrazine core could enhance potency .
Biological Activity
N-(3-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and other therapeutic potentials based on recent research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
The biological activity of this compound is primarily characterized by its anticancer effects and inhibition of specific enzymes.
Anticancer Activity
Several studies have reported the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values for these cell lines were reported as follows:
Enzymatic Inhibition
Research indicates that compounds within this class can inhibit key enzymes involved in cancer progression:
- Aurora-A Kinase Inhibition : The compound displayed significant inhibition of Aurora-A kinase with an IC50 value of 0.067 µM, which is crucial for cell cycle regulation and mitosis .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways.
- Inhibition of Cell Proliferation : It disrupts the proliferation of cancer cells by interfering with cell cycle checkpoints.
- Targeting Kinases : By inhibiting kinases such as Aurora-A, it prevents the proper formation and function of the mitotic spindle .
Case Studies and Research Findings
Recent studies have highlighted various derivatives and their biological activities:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | MCF7 | 12.50 | Cytotoxic |
| Compound B | HeLa | 29 | Cytotoxic |
| Compound C | A549 | 26 | Cytotoxic |
| Compound D | NCI-H460 | 0.95 | Autophagy Inducer |
These findings underscore the potential of pyrazolo[1,5-a]pyrazine derivatives in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
